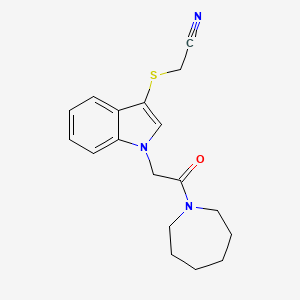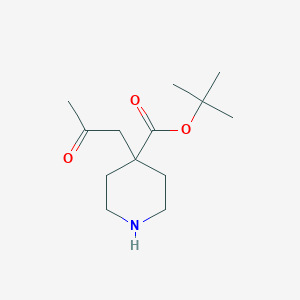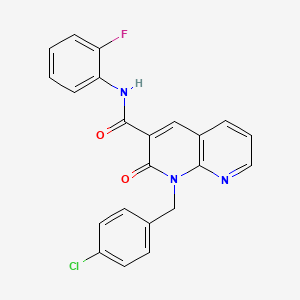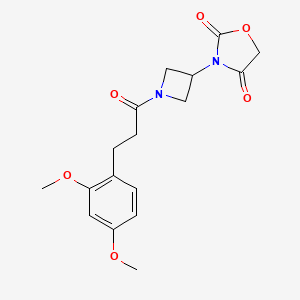![molecular formula C22H27ClN4O3 B2683426 2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one CAS No. 2034452-66-7](/img/structure/B2683426.png)
2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
- Molecular Interaction with the CB1 Cannabinoid Receptor :
- A study explored the molecular interaction of a compound similar to 2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one with the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, this research provided insights into the conformational analysis and energetic stability of various conformers, contributing to understanding the molecular interactions with cannabinoid receptors (Shim et al., 2002).
Drug Discovery and Synthesis
Synthesis of Novel Compounds for Anticancer and Antimicrobial Applications :
- Research on the synthesis of novel compounds incorporated with biologically active heterocyclic entities like oxazole and pyrazoline identified compounds with significant anticancer and antimicrobial activities. This research is indicative of the potential applications of structurally similar compounds in drug discovery (Katariya et al., 2021).
Development of Dopamine Receptor Ligands :
- A study focused on developing high-affinity ligands for the human dopamine D4 receptor identified compounds with structures similar to 2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one. These ligands demonstrated selectivity and potency, suggesting their potential application in neurological therapies (Rowley et al., 1997).
Antipsychotic Potential of Conformationally Restricted Butyrophenones :
- Research on novel butyrophenones with conformational restriction revealed compounds with affinity for various dopamine and serotonin receptors. These findings highlight the potential of similar compounds in the development of antipsychotic drugs (Raviña et al., 2000).
Molecular Docking and Pharmacological Profiling
Molecular Docking Studies for Drug Development :
- Molecular docking studies of newly synthesized compounds related to the query molecule revealed moderate to good binding energies on target proteins. These studies are essential for understanding the potential pharmacological applications of these compounds in drug development (Flefel et al., 2018).
Glycine Transporter 1 Inhibitor Identification :
- A study identified potent and orally available glycine transporter 1 inhibitors, demonstrating the potential of similar compounds in modulating neurotransmitter systems, with implications for treating neurological disorders (Yamamoto et al., 2016).
Discovery of G Protein-Biased Dopaminergics :
- Research discovered dopaminergic ligands with a bias towards G protein activation over β-arrestin recruitment at dopamine D2 receptors, indicating the potential of similar compounds in the development of novel therapeutics for psychiatric disorders (Möller et al., 2017).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-22(2,30-17-8-6-16(23)7-9-17)21(29)26-13-11-25(12-14-26)20(28)18-15-24-27-10-4-3-5-19(18)27/h6-9,15H,3-5,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYLYLHBOQJILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C(=O)C2=C3CCCCN3N=C2)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[4-(benzyloxy)phenyl]-6-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2683345.png)



![Ethyl 4-[3-methoxy-4-(2-oxopiperidin-1-yl)anilino]-4-oxobutanoate](/img/structure/B2683352.png)





![3,4-diethoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2683358.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2683363.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2683366.png)